

# Investigational new drug BNC210 for PTSD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | WYC-210   |
| Cat. No.:      | B10824839 |

[Get Quote](#)

An In-Depth Technical Guide to BNC210 for Post-Traumatic Stress Disorder (PTSD)

## Executive Summary

BNC210 is a first-in-class, investigational new drug being developed for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[\[1\]](#)[\[2\]](#) It functions as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor ( $\alpha 7$  nAChR), representing a novel mechanism of action distinct from current standard-of-care treatments like selective serotonin reuptake inhibitors (SSRIs).[\[2\]](#)[\[3\]](#) Clinical trial data, particularly from the Phase 2b ATTUNE study, indicates that BNC210 can significantly reduce PTSD symptom severity with a favorable safety and tolerability profile, positioning it as a promising candidate for patients with high unmet medical needs.[\[4\]](#)[\[5\]](#)

## Mechanism of Action

BNC210 exerts its therapeutic effect by modulating cholinergic signaling in the brain. It is a selective negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor.[\[6\]](#)[\[7\]](#)

- $\alpha 7$  Nicotinic Acetylcholine Receptor ( $\alpha 7$  nAChR): These are ligand-gated ion channels highly expressed in key brain regions implicated in anxiety and fear processing, such as the amygdala and hippocampus.[\[8\]](#)[\[9\]](#) When activated by the neurotransmitter acetylcholine, these receptors allow the influx of cations (primarily  $\text{Ca}^{2+}$ ), leading to neuronal excitation.[\[9\]](#)
- Negative Allosteric Modulation: Unlike a direct antagonist that competes with acetylcholine at the binding site, BNC210 binds to a separate, allosteric site on the receptor.[\[10\]](#) This binding event changes the receptor's conformation, reducing the probability of the channel opening

in response to acetylcholine.[8] This modulation dampens excessive neuronal activity in circuits associated with fear and anxiety without causing a complete blockade.[11]

- Preclinical Evidence: In vitro studies show that BNC210 inhibits  $\alpha 7$  nAChR currents with IC<sub>50</sub> values between 1.2 and 3 $\mu$ M.[10] Its effect is not influenced by acetylcholine concentration, confirming its allosteric, non-competitive mechanism.[10]



[Click to download full resolution via product page](#)

BNC210 negative allosteric modulation of the  $\alpha 7$  nAChR.

## Pharmacological Profile

### Pharmacodynamics

BNC210's mechanism leads to measurable changes in brain activity associated with anxiety.

- Amygdala Reactivity: In a Phase 2a study involving patients with Generalized Anxiety Disorder (GAD), a low dose of BNC210 significantly reduced amygdala reactivity to fearful faces, an effect comparable to the benzodiazepine lorazepam.[8][11][12] The amygdala's hyperactivity in response to threatening stimuli is a well-established marker of anxiety.[11][13]
- Fronto-limbic Connectivity: BNC210 administration also reduced functional connectivity between the amygdala and the anterior cingulate cortex, a circuit implicated in anxious responses.[8][9]
- Target Engagement: Evidence of target engagement was demonstrated in a Phase 1 study where BNC210 significantly reduced the electroencephalogram (EEG) effects of nicotine, which also acts on nicotinic receptors.[7][14]

## Pharmacokinetics

The formulation of BNC210 has been critical to its clinical development.

- Formulation Evolution: Initial clinical trials used a liquid suspension formulation which exhibited solubility-limited absorption and was significantly affected by food.[7][8] This formulation's slow and variable absorption is believed to be why an early Phase 2 PTSD trial (NCT02933606) did not meet its primary endpoint.[6]
- Improved Tablet Formulation: A new spray-dried, solid-dose tablet formulation was developed with markedly improved pharmacokinetic properties.[2] This new formulation demonstrates more rapid absorption, reaching maximum plasma concentrations in approximately one hour, and has greater bioavailability.[2][7] It was used in the successful ATTUNE Phase 2b trial.[6]

## Clinical Development for PTSD

The ATTUNE trial is the most significant clinical study evaluating BNC210 for PTSD to date.

### Experimental Protocol: ATTUNE (Phase 2b; NCT04951076)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase 2b study.[15][16][17] The trial was conducted at 34 sites in the United States and the United Kingdom.[4][5] Participants underwent a 12-week treatment period followed by a 3-week follow-up.[15][18]
- Patient Population: The study enrolled 212 adult patients (aged 18-75) with a current diagnosis of PTSD.[3][4][15] Key inclusion criteria included a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of  $\geq 30$  at screening and baseline.[3][15][16] The traumatic event must have occurred in adulthood ( $\geq 18$  years of age).[16]
- Intervention: Patients were randomized 1:1 to receive either BNC210 900 mg administered orally twice daily as a monotherapy, or a matching placebo.[4][15][19]
- Primary Outcome Measure: The primary endpoint was the change in the CAPS-5 total symptom severity score from baseline to Week 12.[4][15] The CAPS-5 is a 30-item structured interview that assesses the 20 DSM-5 PTSD symptoms. Total scores range from 0 to 80, with higher scores indicating greater symptom severity.[15][18]
- Secondary Outcome Measures: Key secondary endpoints included changes in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), and sleep quality, measured by the Insomnia Severity Index (ISI).[4][15]



[Click to download full resolution via product page](#)

Workflow of the ATTUNE Phase 2b clinical trial.

## Data Presentation: Clinical Trial Results

Table 1: Efficacy Results of the ATTUNE Phase 2b Trial[4][5][15][19]

| Outcome Measure              | Timepoint | BNC210 vs. Placebo (LS Mean Difference) | Effect Size (Cohen's d) | p-value |
|------------------------------|-----------|-----------------------------------------|-------------------------|---------|
| CAPS-5 Total Score (Primary) | Week 12   | -4.03                                   | 0.40                    | 0.048   |
| CAPS-5 Total Score           | Week 4    | -4.11                                   | -                       | 0.015   |
| CAPS-5 Total Score           | Week 8    | -                                       | 0.44                    | 0.014   |
| MADRS Score (Depression)     | Week 12   | -3.19                                   | -                       | 0.040   |
| ISI Score (Sleep)            | Week 12   | -2.19                                   | -                       | 0.041   |

LS Mean Difference: Least Squares Mean Difference. A negative value indicates greater improvement for BNC210.

Table 2: Safety and Tolerability in the ATTUNE Trial[4][15][19][20]

| Adverse Event (AE) Profile                                            | BNC210 (n=105)                                       | Placebo (n=104)           |
|-----------------------------------------------------------------------|------------------------------------------------------|---------------------------|
| <b>Patients with <math>\geq 1</math> Treatment-Emergent AE (TEAE)</b> | <b>70 (66.7%)</b>                                    | <b>56 (53.8%)</b>         |
| Most Common TEAEs (>5%)                                               | Headache, Nausea, Fatigue, Hepatic Enzyme Elevations | Headache, Nausea, Fatigue |
| TEAEs Leading to Withdrawal                                           | 21 (20.0%)                                           | 10 (9.6%)                 |
| Serious AEs                                                           | 0                                                    | Not specified             |

Data from the modified intent-to-treat (n=182) and safety (n=209) populations. Percentages are based on the number of patients in the safety population.

## Preclinical Evidence

### Experimental Protocol: Rat Elevated Plus Maze (EPM)

This model is widely used to assess anxiolytic or anxiogenic effects of pharmacological agents in rodents.[\[10\]](#)

- Objective: To determine if the anxiolytic activity of BNC210 is mediated through its modulation of the  $\alpha 7$  nAChR.[\[10\]](#)
- Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxious animals typically spend more time in the enclosed arms.
- Procedure:
  - The  $\alpha 7$  specific agonist PNU-282987, known to have anxiogenic (anxiety-producing) effects, was administered to rats.[\[10\]](#)
  - In co-dosing experiments, rats were administered BNC210 (0.1, 1, 5 mg/kg, p.o.) prior to the PNU-282987 challenge.[\[10\]](#)
  - Behavioral parameters, such as the number of entries into and the time spent in the open arms, were recorded.[\[10\]](#)
- Results: PNU-282987 alone decreased open arm entries and time, indicating an anxiogenic effect. BNC210 dose-dependently reversed this effect, significantly increasing the time spent and entries into the open arms. This supports the hypothesis that BNC210's anxiolytic effect is achieved through negative modulation of the  $\alpha 7$  nAChR.[\[10\]](#)

### Data Presentation: In Vitro Pharmacology

Table 3: BNC210 In Vitro Activity[\[10\]](#)

| Parameter | Description                                                                                                                                                                       | Value                                     |
|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| IC50      | <b>Concentration causing 50% inhibition of <math>\alpha 7</math> nAChR currents induced by various agonists (acetylcholine, nicotine, etc.) in stably transfected cell lines.</b> | <b>1.2 - 3.0 <math>\mu\text{M}</math></b> |

| Binding Profile | Does not displace alpha-bungarotoxin binding. | Non-competitive |

## Conclusion and Future Directions

BNC210 has demonstrated a statistically significant and clinically meaningful reduction in PTSD symptoms in a well-controlled Phase 2b trial.[15][20] Its novel mechanism as a negative allosteric modulator of the  $\alpha 7$  nAChR, combined with a favorable safety profile that lacks sedation and addiction potential, differentiates it from existing therapies.[10][20] The positive results of the ATTUNE study establish a strong basis for progressing to Phase 3 registrational trials. Bionomics has indicated plans to meet with the U.S. Food and Drug Administration (FDA) to discuss the late-stage development program for BNC210 in PTSD.[4][20] If successful in subsequent trials, BNC210 could become a valuable new therapeutic option for the millions of individuals affected by PTSD.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. Bionomics BNC210 Expansion into Social Anxiety Disorder - BioSpace [biospace.com]
- 3. hcplive.com [hcplive.com]

- 4. biopharmaapac.com [biopharmaapac.com]
- 5. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. neurofit.com [neurofit.com]
- 11. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. BNC210, an  $\alpha$ 7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. medpagetoday.com [medpagetoday.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Investigational new drug BNC210 for PTSD]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10824839#investigational-new-drug-bnc210-for-ptsd>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)